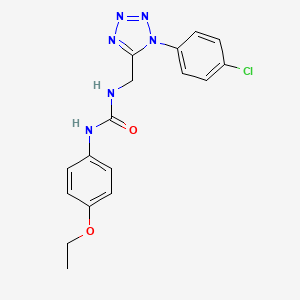
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which is involved in the regulation of immune cell function.
作用機序
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves the inhibition of protein kinase BTK. BTK is a key player in the signaling pathway of B cells, which are involved in the immune response. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation and proliferation of B cells, which can lead to the suppression of the immune response. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea in lab experiments is its potent inhibitory effect on BTK. This makes it an ideal compound for studying the role of BTK in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.
将来の方向性
There are several future directions for the study of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea. One direction is the development of more potent and selective inhibitors of BTK, which can be used in the treatment of autoimmune diseases. Another direction is the study of the role of BTK in cancer, as BTK has been found to be involved in the regulation of tumor growth and metastasis. Additionally, the potential toxicity of this compound can be further studied to determine its safety profile in humans.
合成法
The synthesis method of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves several steps. The first step is the synthesis of 4-chlorobenzyl alcohol from 4-chlorobenzyl chloride. The second step involves the reaction of 4-chlorobenzyl alcohol with sodium azide to form 4-chlorobenzyl azide. The third step involves the cyclization of 4-chlorobenzyl azide with ethyl carbamate to form 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea. The final step involves the reaction of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea with 4-ethoxyphenyl isocyanate to form 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
科学的研究の応用
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has been extensively studied for its potential applications in medicine. It has been found to be a potent inhibitor of protein kinase BTK, which is involved in the regulation of immune cell function. This compound has been shown to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
特性
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-2-26-15-9-5-13(6-10-15)20-17(25)19-11-16-21-22-23-24(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGGZSSXWJQDOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

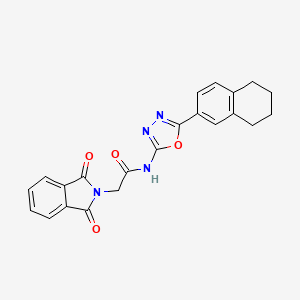

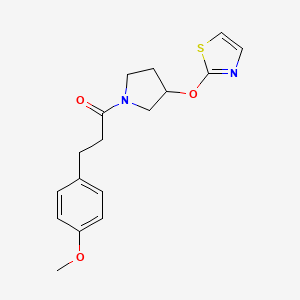


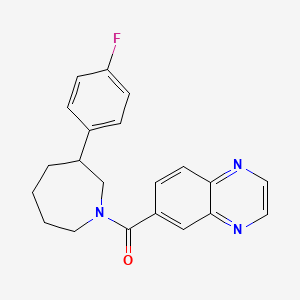
![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)
![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)
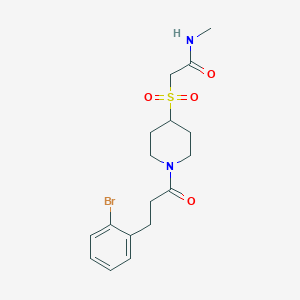


![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)